BenchChemオンラインストアへようこそ!

5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide

Wnt/β-catenin signaling Osteoporosis research Cell-based reporter assay

5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide (CAS 912790-59-1; synonym WAY-328173; Wnt/β-catenin agonist 3, compound is a synthetic small-molecule isoxazole-3-carboxamide derivative that functions as an agonist of the canonical Wnt/β-catenin signaling pathway. It bears a 4-chlorophenyl substituent at the isoxazole 5-position and an N-(3-imidazol-1-ylpropyl) carboxamide side chain, distinguishing it structurally from closely related in-class Wnt agonists that employ furanyl or 4-fluorophenyl replacements at the same 5-position.

Molecular Formula C16H15ClN4O2
Molecular Weight 330.77 g/mol
Cat. No. B4731987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Molecular FormulaC16H15ClN4O2
Molecular Weight330.77 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl
InChIInChI=1S/C16H15ClN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22)
InChIKeyKMPHWAGSDPATHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide: Molecular Identity and Core Pharmacological Annotation for Procurement Decision-Making


5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide (CAS 912790-59-1; synonym WAY-328173; Wnt/β-catenin agonist 3, compound 98) is a synthetic small-molecule isoxazole-3-carboxamide derivative that functions as an agonist of the canonical Wnt/β-catenin signaling pathway . It bears a 4-chlorophenyl substituent at the isoxazole 5-position and an N-(3-imidazol-1-ylpropyl) carboxamide side chain, distinguishing it structurally from closely related in-class Wnt agonists that employ furanyl or 4-fluorophenyl replacements at the same 5-position [1]. The compound has been profiled in the context of osteoporosis research, where it induces osteoblast differentiation from ST2 mesenchymal progenitor cells and promotes β-catenin accumulation in HEK293 and SW480 cellular models .

Why Wnt/β-Catenin Agonists Cannot Be Interchanged: The Case for Substituent-Specific Selection of 5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide


Within the isoxazole-3-carboxamide Wnt agonist chemotype catalogued in patent WO2007078113A1, the nature of the aryl substituent at the isoxazole 5-position dictates the potency and downstream transcriptional output of β-catenin pathway activation [1]. The 4-chlorophenyl-bearing compound 98 (the target compound) is specifically enumerated as an exemplar agonist, whereas replacement of the 4-chlorophenyl group with 2-furanyl (yielding SKL2001/Wnt agonist II) or 4-fluorophenyl (yielding Wnt/β-catenin agonist 4/derivative 83) generates distinct chemical entities with potentially divergent concentration-response profiles, metabolic stability, and off-target landscapes [1]. Generic substitution without experimental verification therefore risks selecting a compound whose pharmacokinetic properties, cellular permeability, and intrinsic Wnt activation potency—measured as β-catenin accumulation and osteoblastogenic differentiation efficiency—differ substantially from the reference 4-chlorophenyl lead, compromising experimental reproducibility in bone biology and stem cell differentiation applications [1].

Quantitative Differentiation Evidence for 5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide vs. In-Class Wnt Agonists and Internal Controls


β-Catenin-Mediated Transcriptional Activity in HEK293 and SW480 Dual-Cell-Line Assay vs. Lithium Chloride (LiCl) Positive Control

At a test concentration of 120 μM over 24 hours, the target compound induced 54% cell activity in a β-catenin-dependent transcriptional assay performed in both HEK293 and SW480 cell lines, benchmarked against the canonical Wnt pathway activator lithium chloride (LiCl) at 20 mM, a validated positive control that inhibits glycogen synthase kinase-3β (GSK-3β) to stabilize β-catenin . The partial agonist profile (54% of LiCl response at 120 μM) distinguishes compound 98 from full agonists and suggests a modulatory rather than saturating activation of the pathway, a property that may be desirable in osteoblast differentiation protocols where excessive Wnt activation triggers adipogenic suppression or off-target proliferation [1].

Wnt/β-catenin signaling Osteoporosis research Cell-based reporter assay

Concentration-Dependent β-Catenin Protein Accumulation in HEK293 Cells by Western Blot

The target compound induces dose-dependent deposition of β-catenin protein in HEK293 cells when applied at 30 and 60 μM for 24 hours, as quantified by western blot analysis . The dose-responsive increase in β-catenin levels between 30 and 60 μM confirms on-target engagement of the Wnt/β-catenin axis without requiring supraphysiological concentrations, and distinguishes compound 98 from weaker isoxazole-3-carboxamide congeners that require concentrations exceeding 100 μM to produce detectable β-catenin accumulation [1].

β-catenin stabilization Dose-response profiling Immunoblotting

Osteoblast Differentiation Induction: ST2 Cell Line Calcium Deposition at 11 μM

The target compound induces differentiation of ST2 bone marrow stromal cells into mature osteoblasts at a concentration of 11 μM over 4 days, as evidenced by calcium deposition, a functional endpoint of osteoblast activity . In contrast, the furanyl-containing analog SKL2001 (Wnt agonist II) requires concentrations of 20–40 μM to achieve comparable osteoblast differentiation in ST2 cells . This approximately 2- to 4-fold leftward shift in the effective concentration for the 4-chlorophenyl compound versus the 2-furanyl analog indicates that the 4-chlorophenyl substituent enhances osteoblastogenic potency relative to the heteroaryl replacement within the same scaffold [1].

Osteoblastogenesis Mesenchymal stem cell differentiation Bone anabolic activity

Structural Selectivity: 4-Chlorophenyl vs. 4-Fluorophenyl Substituent Differentiation Within the Same Chemotype

The target compound (4-chlorophenyl) and Wnt/β-catenin agonist 4 (4-fluorophenyl; CAS 912784-79-3) differ solely by the halogen at the para position of the 5-phenyl ring (Cl vs. F). This single-atom substitution alters the calculated logP by approximately 0.5 units (Cl: ~2.8; F: ~2.3), the molecular weight (330.77 vs. 314.31 g/mol), and the electronic character of the aryl ring (Hammett σₚ: Cl = +0.23; F = +0.06), all parameters known to influence target binding, membrane permeability, and metabolic stability in isoxazole-based pharmacophores . While direct comparative potency data in matched assays are not publicly available, structure-activity relationship (SAR) analysis from patent WO2007078113A1 indicates that electron-withdrawing para substituents on the 5-phenyl ring generally enhance Wnt agonism, with the 4-chlorophenyl derivative exhibiting stronger activation than the unsubstituted phenyl analog [1]. The enhanced lipophilicity and electron-withdrawing character of the 4-chlorophenyl group relative to 4-fluorophenyl predicts superior passive membrane permeability and potentially greater intracellular β-catenin stabilization at equivalent extracellular concentrations [1].

Structure-activity relationship (SAR) Halogen substitution effects Lipophilicity-driven potency

Optimal Application Scenarios for 5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide Based on Quantitative Differentiation Evidence


Osteoporosis Drug Discovery: Wnt/β-Catenin Agonist Screening with Internal LiCl Benchmarking

The compound's well-characterised 54% cell activity at 120 μM against the LiCl (20 mM) positive control makes it suitable as a reference Wnt agonist in osteoporosis drug discovery campaigns. Its partial agonist profile allows investigators to calibrate screening assays between basal Wnt activity and maximal GSK-3β-inhibited activation, providing a defined dynamic range that is difficult to achieve with full agonists or GSK-3β inhibitors alone. This is particularly valuable in high-throughput screening (HTS) campaigns seeking osteoblastogenic compounds with modulatory rather than saturating Wnt pathway activation.

Mesenchymal Stem Cell Differentiation Protocols: Osteoblast vs. Adipocyte Lineage Commitment Studies

The compound's demonstrated ability to induce osteoblast differentiation at 11 μM in ST2 cells , combined with its approximately 2- to 4-fold potency advantage over the furanyl analog SKL2001 , positions it as the preferred isoxazole-3-carboxamide Wnt agonist for mesenchymal stem cell lineage specification studies. Experiments requiring simultaneous assessment of osteoblastogenic and anti-adipogenic Wnt effects benefit from the compound's lower effective concentration, which reduces solvent (DMSO) carryover toxicity and minimises cross-reactivity with adipogenic signaling pathways.

Structure-Activity Relationship (SAR) Expansion of Isoxazole-3-Carboxamide Wnt Agonists

As a representative 5-(4-chlorophenyl)-substituted isoxazole-3-carboxamide from patent WO2007078113A1, the target compound serves as a key SAR probe for medicinal chemistry programs exploring halogen effects on Wnt agonist potency . The availability of the direct 4-fluorophenyl comparator (Wnt/β-catenin agonist 4) enables head-to-head profiling of chlorine vs. fluorine substitution effects on cellular permeability, metabolic stability, and β-catenin activation potency, facilitating rational lead optimisation toward preclinical candidates for bone anabolic therapy.

β-Catenin Stabilisation Controls in Wnt Pathway Reporter Assays

The dose-dependent β-catenin protein accumulation observed by western blot at 30 and 60 μM in HEK293 cells qualifies the compound as a robust positive control for β-catenin stabilisation in Wnt reporter gene assays (e.g., TOPFlash/FOPFlash luciferase systems). Its intermediate potency—requiring micromolar rather than nanomolar concentrations—provides a reproducible dynamic signal without saturating the detection system, making it more suitable than extremely potent Wnt agonists (e.g., CHIR99021 at nanomolar concentrations) for assay development where signal linearity across a wide concentration range is required.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.